REACTION_SMILES
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[Br-:29].[Br:6][c:7]1[cH:8][c:9]([CH:10]=[O:11])[cH:12][c:13]([O:15][CH2:16][O:17][CH3:18])[cH:14]1.[CH2:50]1[O:51][CH2:52][CH2:53][CH2:54]1.[CH3:1][CH2:2][CH2:3][CH2:4][Li:5].[CH3:24][CH2:25][O:26][CH2:27][CH3:28].[CH3:30][P+:31]([c:32]1[cH:33][cH:34][cH:35][cH:36][cH:37]1)([c:38]1[cH:39][cH:40][cH:41][cH:42][cH:43]1)[c:44]1[cH:45][cH:46][cH:47][cH:48][cH:49]1.[Na+:23].[O-:19][C:20]([OH:21])=[O:22]>>[CH2:1]=[CH:10][c:9]1[cH:8][c:7]([Br:6])[cH:14][c:13]([O:15][CH2:16][O:17][CH3:18])[cH:12]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Br-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCOc1cc(Br)cc(C=O)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[P+](c1ccccc1)(c1ccccc1)c1ccccc1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
|
|
Type
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product
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Smiles
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C=Cc1cc(Br)cc(OCOC)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |